Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate is a complex organic compound characterized by its unique structural components. This compound, belonging to the thiadiazole class, is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a phenylamino group and the thiadiazole moiety in its structure endows it with distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps. The process starts with the preparation of key intermediates, followed by their sequential reaction to form the final compound. The reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity. Key reagents often include ethyl chloroformate, piperidine, and thiadiazole derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to enhance efficiency and reduce production costs. Advanced techniques like microwave-assisted synthesis and catalytic processes may also be employed to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the pharmacophore.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to derivatives with varied biological activities.
Common Reagents and Conditions
Typical reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated reagents for substitution. The conditions, such as solvent choice and reaction temperature, are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction might yield simpler amine derivatives.
Scientific Research Applications
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate has a broad range of applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules, it is valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Its biological activities make it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It finds applications in the development of new materials, such as polymers with specific properties, or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The phenylamino and thiadiazole groups are crucial for binding to these targets, influencing biological pathways. This binding can lead to inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular processes, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate can be compared with other thiadiazole derivatives, such as:
1-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
1-(2-(5-Amino-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
1-(2-(5-Chloro-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate
Highlighting Uniqueness
Compared to these compounds, this compound stands out due to the presence of the phenylamino group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s binding affinity, specificity, and overall biological activity, making it a distinct and valuable molecule for research and application.
By piecing together its unique synthesis, chemical reactivity, applications, and mechanism of action, this compound emerges as a fascinating subject for further exploration in various scientific domains.
Properties
IUPAC Name |
ethyl 1-[2-(5-anilino-1,3,4-thiadiazol-2-yl)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-2-25-17(24)13-8-10-22(11-9-13)16(23)12-15-20-21-18(26-15)19-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCPLSNJYGHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=NN=C(S2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.